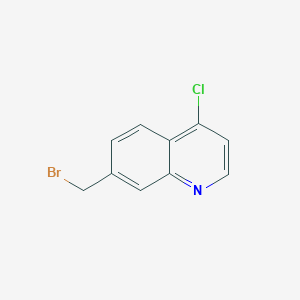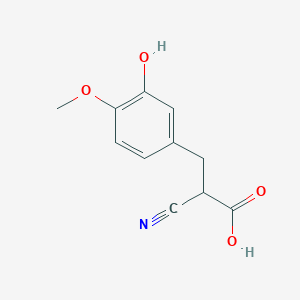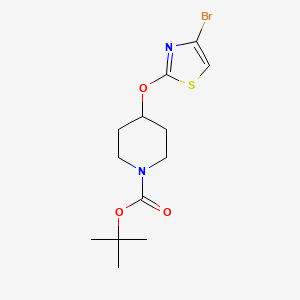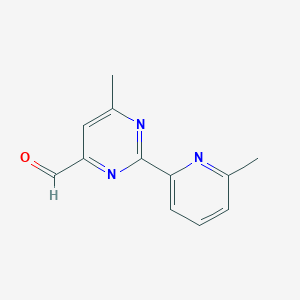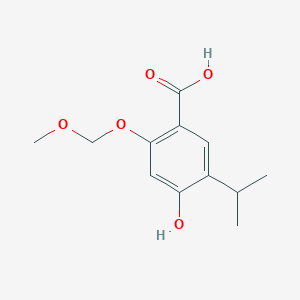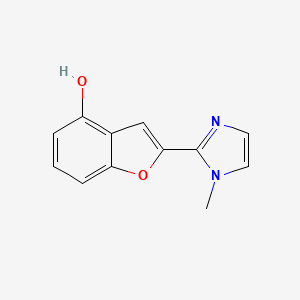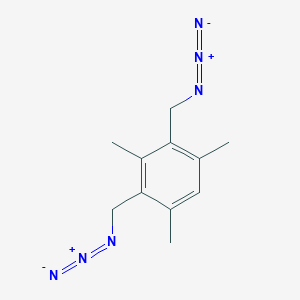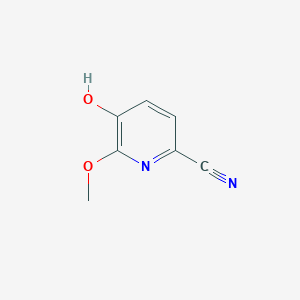
5-Hydroxy-6-methoxypicolinonitrile
Übersicht
Beschreibung
5-Hydroxy-6-methoxypicolinonitrile is an organic compound with the molecular formula C7H6N2O2 It is a derivative of picolinonitrile, featuring hydroxyl and methoxy functional groups at the 5 and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methoxypicolinonitrile typically involves the functionalization of picolinonitrile derivatives. One common method includes the reaction of 2-cyano-5-hydroxy pyridine with methyl iodide in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for 24 hours, followed by extraction with ethyl acetate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-6-methoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methoxy-6-oxo-picolinonitrile.
Reduction: Formation of 5-hydroxy-6-methoxy-picolinamine.
Substitution: Formation of various substituted picolinonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6-methoxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also interact with nucleophiles, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxypicolinonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxypicolinonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
5-Hydroxy-6-chloropicolinonitrile:
Uniqueness
5-Hydroxy-6-methoxypicolinonitrile is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
5-hydroxy-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-6(10)3-2-5(4-8)9-7/h2-3,10H,1H3 |
InChI-Schlüssel |
NZQIJDPZNQYSRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)C#N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
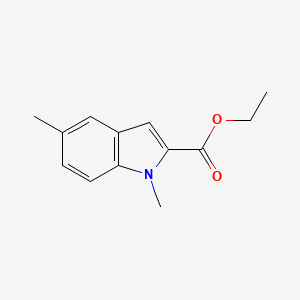
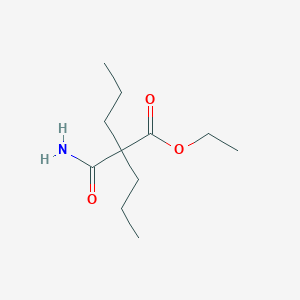
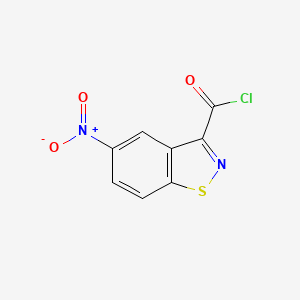
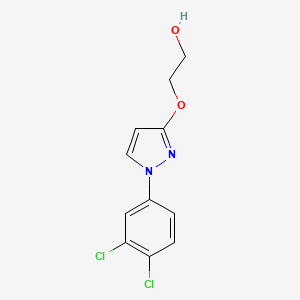
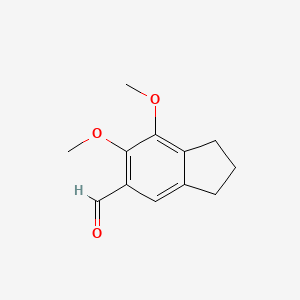
![5-[2-(2-bromo-ethoxy)-5-nitro-phenyl]-1-methyl-1H-pyrazole](/img/structure/B8405856.png)
![9-Chloro-2,7-dimethylimidazo[4,5-f]-quinoline](/img/structure/B8405860.png)
